N-(2,3-dihidro-1,4-benzodioxin-6-il)fenilcarbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

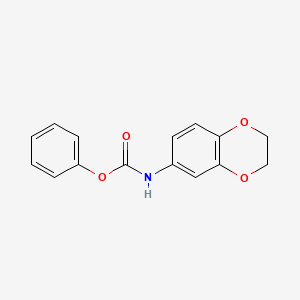

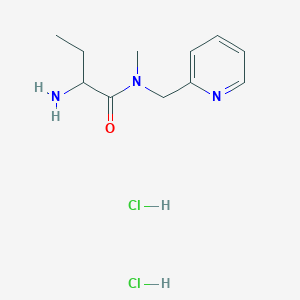

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit biofilm formation in Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has been confirmed by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Physical and Chemical Properties Analysis

The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Aplicaciones Científicas De Investigación

- Motivos Quirales: El motivo de anillo de 2,3-dihidro-1,4-benzodioxano se utiliza ampliamente en diversas sustancias medicinales y compuestos naturales bioactivos. Agentes terapéuticos notables, como prosympal, dibozane, piperoxan y doxazosin, contienen este motivo .

- Actividad Biológica: La configuración absoluta del centro estéreo C2 influye significativamente en la actividad biológica de los derivados de benzodioxano. Algunos compuestos exhiben propiedades antihipertensivas, afinidades hacia los receptores de serotonina y actividades antihepatotóxicas .

- Los derivados de N-(2,3-dihidro-1,4-benzodioxin-6-il)fenilcarbamato se han empleado en la industria farmacéutica como agentes antifúngicos, antimicrobianos y antiinflamatorios .

- Estos compuestos se han estudiado por su inhibición de las enzimas colinesterasas y lipooxigenasas .

- Se han sintetizado nuevas sulfonamidas y derivados N-sustituidos de this compound como posibles agentes para el tratamiento de la enfermedad de Alzheimer .

Química Medicinal y Desarrollo de Fármacos

Agentes Antimicrobianos y Antifúngicos

Estudios de Inhibición Enzimática

Investigación Anti-VIH

Tratamiento de la Enfermedad de Alzheimer

Estrategias de Evolución Enzimática

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reactions.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory response pathways.

Pharmacokinetics

Similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular processes such as neurotransmission and inflammation.

Propiedades

IUPAC Name |

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSHNGFKRJJEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2510449.png)

![methyl (4-(((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate](/img/structure/B2510453.png)

![2-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2510454.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2510455.png)

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)

![N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2510467.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2510468.png)